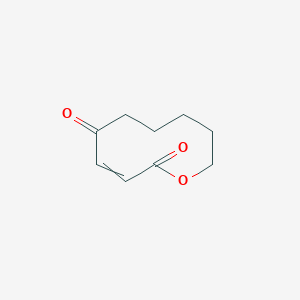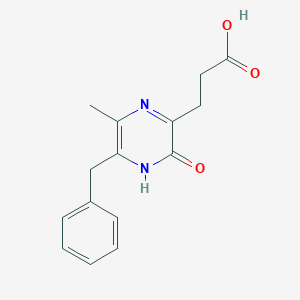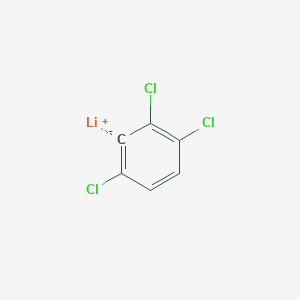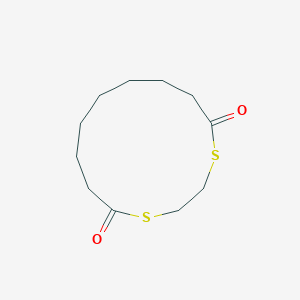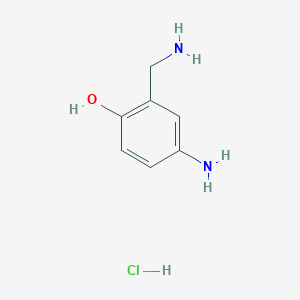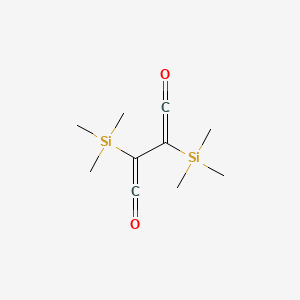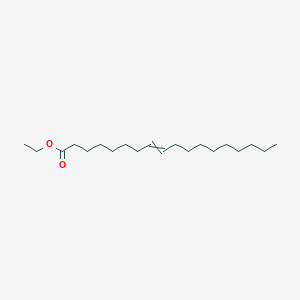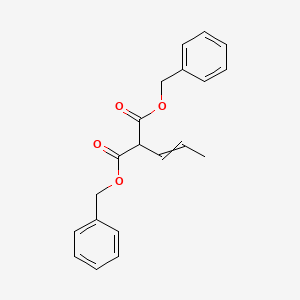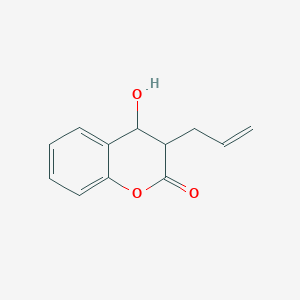![molecular formula C27H25NO2 B14276343 N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine CAS No. 135722-67-7](/img/structure/B14276343.png)
N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-methoxyphenyl)-4’-methyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of diarylamines. This compound is characterized by the presence of two methoxyphenyl groups and a methyl-substituted biphenyl core. It is known for its applications in various fields, including organic electronics and materials science.
Preparation Methods
The synthesis of N,N-Bis(4-methoxyphenyl)-4’-methyl[1,1’-biphenyl]-4-amine typically involves the Buchwald-Hartwig cross-coupling reaction. This reaction is carried out by reacting bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of a palladium catalyst and a base such as sodium tert-butoxide . The reaction is conducted in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
N,N-Bis(4-methoxyphenyl)-4’-methyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N,N-Bis(4-methoxyphenyl)-4’-methyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in perovskite solar cells due to its high hole mobility and stability.
Materials Science: This compound is employed in the synthesis of redox-active materials for electrochromic devices and photoluminescent materials.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of N,N-Bis(4-methoxyphenyl)-4’-methyl[1,1’-biphenyl]-4-amine involves its ability to transport holes in organic electronic devices. The methoxy groups and the biphenyl core facilitate the movement of charge carriers, enhancing the efficiency of devices like perovskite solar cells . The compound interacts with the perovskite layer, reducing non-radiative recombination and improving the overall performance of the device.
Comparison with Similar Compounds
N,N-Bis(4-methoxyphenyl)-4’-methyl[1,1’-biphenyl]-4-amine can be compared with other similar compounds such as:
Tris(4-methoxyphenyl)amine: This compound has three methoxyphenyl groups and is used in similar applications but may exhibit different electronic properties.
N,N,N’,N’-Tetrakis(4-methoxyphenyl)-1,1’-biphenyl-4,4’-diamine: This compound has four methoxyphenyl groups and a biphenyl core, offering higher stability and hole mobility.
N,N-Bis(4-methoxyphenyl)-4’-methyl[1,1’-biphenyl]-4-amine stands out due to its unique combination of methoxy groups and a methyl-substituted biphenyl core, which provides a balance of stability and electronic properties suitable for various advanced applications.
Properties
CAS No. |
135722-67-7 |
|---|---|
Molecular Formula |
C27H25NO2 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N,N-bis(4-methoxyphenyl)-4-(4-methylphenyl)aniline |
InChI |
InChI=1S/C27H25NO2/c1-20-4-6-21(7-5-20)22-8-10-23(11-9-22)28(24-12-16-26(29-2)17-13-24)25-14-18-27(30-3)19-15-25/h4-19H,1-3H3 |
InChI Key |
XHEMTJNXVKSQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



